molecular formula C9H12N2O B13658292 3-Isopropylisonicotinamide

3-Isopropylisonicotinamide

Cat. No.: B13658292
M. Wt: 164.20 g/mol
InChI Key: TXNNRBQDOGNJBV-UHFFFAOYSA-N
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Description

Contextualization of Nicotinamide (B372718) and Isonicotinamide (B137802) Frameworks in Heterocyclic Chemistry

Nicotinamide and its structural isomer, isonicotinamide, are fundamental building blocks in the field of heterocyclic chemistry. Both are pyridinecarboxamides, differing only in the position of the carboxamide group on the pyridine (B92270) ring; nicotinamide is the 3-substituted isomer, while isonicotinamide possesses the carboxamide group at the 4-position. This seemingly minor positional variance leads to distinct physicochemical properties and reactivity, influencing their application in synthesis and materials science.

The pyridine nitrogen and the amide group in both isomers are capable of forming robust hydrogen bonds. This characteristic makes them exceptionally useful in the domain of crystal engineering, where they are employed to construct cocrystals and supramolecular assemblies with predictable structures. researchgate.net Isonicotinamide, in particular, is widely used as a precursor for a variety of pharmacological agents and serves as a versatile component for creating complex molecular architectures. ontosight.ai The synthesis of isonicotinamide derivatives can be achieved through various routes, including the industrially significant hydrolysis of 4-cyanopyridine.

Significance of Isopropyl Substituents in Chemical Compound Design

The incorporation of an isopropyl group (–CH(CH₃)₂) into a molecule is a common and impactful strategy in chemical compound design. As a bulky and branched substituent, the isopropyl group can significantly influence the three-dimensional shape and conformational preferences of a molecule. googleapis.com This steric hindrance is crucial for modulating interactions with biological targets like enzymes and receptors.

Furthermore, the isopropyl group alters key physicochemical properties. It increases the lipophilicity (fat-solubility) of a compound, which can affect how it is absorbed, distributed, and metabolized in biological systems. googleapis.com In medicinal chemistry, adding an isopropyl group is a technique used to optimize a lead compound's metabolic stability and bioavailability. nih.gov Theoretical studies have also indicated that the dispersive van der Waals attractions provided by isopropyl substituents can play a role in stabilizing molecular structures. pharm.or.jp In various patented compounds, the N-isopropylamide moiety, a feature related to the core topic of this article, is a recurring structural element in molecules designed as kinase inhibitors. google.com

Scope and Objectives of Academic Inquiry into 3-Isopropylisonicotinamide

Academic investigation into this compound (CAS Number: 20970-85-8) is not extensively documented in publicly available literature, suggesting it is a relatively underexplored compound. Its existence is confirmed by its listing in chemical supplier catalogs, alongside its precursor, 3-Isopropylisonicotinaldehyde. bldpharm.com

The primary objectives for a formal academic inquiry into this compound would be to:

Develop and document a reliable synthetic pathway. While not explicitly detailed in the literature, synthesis could likely be achieved through standard amidation reactions starting from 3-isopropylisonicotinic acid or its derivatives. researchgate.net

Characterize its fundamental physicochemical properties. This would involve determining its melting point, solubility in various solvents, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) to create a comprehensive data profile.

Investigate its potential applications. Drawing from the known utility of isonicotinamide derivatives, research could explore its use in medicinal chemistry, potentially as a fragment or building block for kinase inhibitors or other biologically active agents. ontosight.ainih.gov Its potential in materials science, particularly in cocrystal formation, would also be a logical avenue of study, given the properties of the parent isonicotinamide molecule. researchgate.netmdpi.com

The following table provides known and inferred physicochemical data for this compound, placed in context with its parent compound, isonicotinamide.

PropertyIsonicotinamideThis compoundData Source/Comment
CAS Number1453-82-320970-85-8 bldpharm.com
Molecular FormulaC₆H₆N₂OC₉H₁₂N₂OCalculated based on structure. doronscientific.com
Molecular Weight122.12 g/mol164.21 g/molCalculated based on structure. doronscientific.com
Melting Point155-157 °CNot available in literature The addition of the non-polar isopropyl group may alter crystal packing and affect the melting point relative to the parent compound.
SolubilitySoluble in water, ethanol, DMSO, methanol (B129727).Predicted to have lower water solubility and higher solubility in non-polar organic solvents compared to isonicotinamide. The isopropyl group increases lipophilicity.

Detailed Research Findings

While specific research on this compound is limited, extensive research on related isonicotinamide and nicotinamide derivatives provides a strong basis for understanding its potential chemical behavior and utility.

Patents and medicinal chemistry studies frequently describe the synthesis and activity of N-isopropyl nicotinamide and isonicotinamide derivatives. For instance, a patent for heterocyclic modulators of lipid synthesis details a reaction involving 6-chloro-N-isopropylnicotinamide as a reactant. google.com Another study on potent PERK kinase inhibitors for cancer research identified (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide as a promising compound with high oral bioavailability. nih.govrcsb.org These findings underscore the value of the N-isopropylamide group in constructing biologically active molecules.

The synthesis of such compounds generally relies on established organic chemistry reactions. The formation of the amide bond is typically achieved by activating the carboxylic acid (isonicotinic acid) and then reacting it with the desired amine. Methods for activating carboxylic acids include converting them to acid chlorides or using coupling agents. An alternative approach involves creating active esters of isonicotinic acid, which can then readily react with amines. researchgate.net The synthesis of this compound would logically follow these well-trodden pathways, starting from 3-isopropylisonicotinic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-propan-2-ylpyridine-4-carboxamide

InChI

InChI=1S/C9H12N2O/c1-6(2)8-5-11-4-3-7(8)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

TXNNRBQDOGNJBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Isopropylisonicotinamide and Its Analogues

Retrosynthetic Analysis of the 3-Isopropylisonicotinamide Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are immediately apparent: the amide bond and the carbon-carbon bond connecting the isopropyl group to the pyridine (B92270) ring.

A primary retrosynthetic disconnection is made at the amide bond (C-N bond), which simplifies the target molecule into isonicotinic acid (or a reactive derivative) and an amine. In this case, the disconnection reveals 3-isopropyl-4-aminopyridine and a carbonyl source, or more commonly, 3-isopropylisonicotinic acid and ammonia (B1221849). This approach focuses on forming the amide bond in the final stages of the synthesis.

A second key disconnection targets the C3-isopropyl bond. This simplifies the precursor, 3-isopropylisonicotinic acid, into a simpler isonicotinic acid derivative and an isopropyl source. This strategy would involve introducing the isopropyl group onto a pre-existing pyridine ring, a step that presents significant challenges in regioselectivity.

These disconnections suggest two main synthetic pathways:

Pathway A : Constructing a 3-isopropyl-substituted pyridine ring first, followed by amidation at the C-4 position.

Pathway B : Starting with an existing isonicotinic acid derivative and then introducing the isopropyl group at the C-3 position.

A rational approach often involves analyzing the functional group relationships within the molecule to guide the synthetic plan. ub.edu The choice between these pathways depends on the availability of starting materials and the efficiency and selectivity of the key chemical transformations.

Classical and Modern Synthetic Routes to Isonicotinamide (B137802) Core Structures

The synthesis of the isonicotinamide core is a foundational aspect of preparing the target molecule and its analogues. This involves both the construction of the pyridine ring itself and the subsequent formation of the amide group.

Amidation Reactions for Nicotinamide (B372718)/Isonicotinamide Functionality

The formation of the amide bond is a critical step in synthesizing isonicotinamide from its corresponding carboxylic acid. acs.org This transformation is one of the most common reactions used in medicinal chemistry. acs.org

Several methods exist for this conversion:

From Isonicotinic Acid : The direct reaction of isonicotinic acid with an amine is a common approach. smolecule.com This condensation can be facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-propylphosphonic anhydride (B1165640). smolecule.comnih.govevitachem.com Simple borate (B1201080) esters have also been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines. acs.org

From Acyl Chlorides : A highly reactive alternative involves converting the carboxylic acid to an acyl chloride, typically using reagents like thionyl chloride or phosphorus oxychloride. The resulting isonicotinoyl chloride can then react with an amine to form the amide. This method is often used for acylations that are otherwise difficult. researchgate.net

From Esters : Active esters, such as p-nitrophenyl or pentafluorophenyl esters, serve as useful acylating reagents. researchgate.net They can be prepared from the corresponding carboxylic acid and subsequently reacted with an amine. researchgate.net Another route involves the ammonolysis of an ester, for instance, heating an ethyl ester with alcohol saturated with ammonia in a sealed tube. google.com

The table below summarizes various amidation methodologies.

Starting MaterialReagent(s)Key FeaturesReferences
Isonicotinic AcidAmine, DCCStandard coupling agent for amide bond formation. smolecule.comevitachem.com
Isonicotinic AcidDiaminoalkane, T3P®Uses 1-propylphosphonic anhydride as a coupling agent. nih.gov
Isonicotinic AcidAmine, B(OCH₂CF₃)₃Borate ester-mediated direct amidation. acs.org
Isonicotinoyl ChlorideAmine, BaseHighly reactive, suitable for less reactive amines.
Ethyl IsonicotinateAmmonia/AlcoholAmmonolysis of an ester to form the primary amide. google.com

Introduction of Isopropyl Moiety: Strategies and Challenges

Introducing an alkyl group, such as isopropyl, onto a pyridine ring with precise regiocontrol is a significant synthetic challenge. acs.orgrsc.org The electronic nature of the pyridine ring typically directs reactions to the C-2, C-4, or C-6 positions, making C-3 substitution more difficult to achieve.

Strategies for the alkylation of pyridine derivatives include:

Radical Reactions (Minisci-type) : The Minisci reaction involves the addition of radical nucleophiles to protonated pyridiniums. rsc.org While efficient, these reactions often suffer from poor regioselectivity, yielding mixtures of C-2 and C-4 isomers. rsc.org Recent advancements have focused on improving regioselectivity, for example, by using blocking groups or specific catalytic systems. rsc.orgresearchgate.net

Nucleophilic Addition : Classical methods for pyridine alkylation include the reaction of the pyridine with organometallic reagents like alkyllithiums. acs.org However, this approach is often limited to electronically biased pyridines and requires cryogenic temperatures. acs.org

C-H Functionalization : Modern methods focus on the direct functionalization of C-H bonds, which is a more atom-economical approach. rsc.orgresearchgate.net These can be mediated by transition metals or proceed through radical pathways involving hydrogen atom transfer (HAT). researchgate.netrsc.org

Electroreductive Alkylation : A streamlined approach for selective C4-alkylation of pyridine derivatives uses alkyl bromides under electroreductive conditions, with enhanced regioselectivity assisted by silanes. chemrxiv.org This method can be followed by a subsequent ortho-alkylation, allowing for the controlled introduction of different alkyl groups. chemrxiv.org

A specific challenge for synthesizing this compound is directing the isopropyl group to the C-3 position. One study on the reaction of tetrachlorocyanopyridines with potassium isopropyltrithiocarbonate showed that the introduction of an isopropyltrithiocarbonate group at the C-4 position significantly accelerates the substitution of a chlorine atom at the C-3 position. researchgate.net This suggests that the electronic properties of substituents already on the ring can be manipulated to influence the position of further substitution.

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives, where the isopropyl group might be replaced by a substituent containing a stereocenter, requires stereoselective methods. Asymmetric synthesis is crucial for producing optically active compounds, which is of paramount importance in fields like medicinal chemistry. metu.edu.tr

Key approaches to stereoselective synthesis include:

Catalytic Asymmetric Synthesis : This method relies on a chiral catalyst to construct a new stereocenter with high enantioselectivity. encyclopedia.pub Examples include the biocatalytic reduction of ketones using ketoreductases or hydrogenation reactions catalyzed by chiral transition-metal complexes. encyclopedia.pub

Substrate-Controlled Synthesis : In this approach, an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. For instance, N-acyldihydropyridones have been used as intermediates for the stereoselective synthesis of acyclic amino alcohols containing multiple chiral centers. acs.org

C-H Functionalization : Recent advances have enabled the site- and diastereoselective fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives using palladium(II) catalysis, demonstrating the potential for stereoselective C-H functionalization to create chiral centers. acs.org

Organocatalysis : Chiral organocatalysts, such as those based on quinine/squaramide, can be used to facilitate domino reactions, like the Michael addition, to synthesize enantiomerically enriched heterocyclic compounds. metu.edu.tr

For a derivative of this compound, a chiral center could be introduced, for example, by using a chiral alkylating agent or by performing an asymmetric transformation on a precursor molecule. The synthesis of chiral 3-aryl-1-alkynes via the cross-coupling of bromoallenes with organocuprates has demonstrated high 1,3-anti stereoselectivity, providing a pathway to quaternary stereogenic centers. nih.gov

Purification and Isolation Techniques in Synthetic Protocols

The isolation and purification of the final product and any intermediates are critical steps in any synthetic sequence to ensure the compound's identity and purity. Standard laboratory techniques are employed for this purpose.

Chromatography : Flash column chromatography is a widely used method for purifying organic compounds. rsc.org It separates components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (e.g., a mixture of solvents like ethyl acetate (B1210297) and hexane). Progress of the separation can be monitored using thin-layer chromatography (TLC).

Recrystallization : This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. orgsyn.orggoogle.com For example, a crude product might be dissolved in warm hexanes or methanol (B129727) and then cooled to induce crystallization. orgsyn.orggoogle.com

Extraction and Washes : Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two different immiscible liquids (e.g., an organic solvent and water). Acid and base washes can be employed to remove acidic or basic impurities from an organic solution. acs.org

Distillation : For volatile liquid products or intermediates, distillation can be used for purification. google.com

Characterization : Following purification, the structure and purity of the compound are confirmed using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. rsc.org

Scale-Up Considerations for Laboratory-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, pilot, or industrial scale introduces a distinct set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally responsible. These considerations impact every stage of the synthesis, from reagent selection to final product purification.

Reagent and Catalyst Selection: On a large scale, the cost of raw materials becomes a critical factor. While complex ligands and expensive palladium catalysts may be acceptable for small-scale synthesis, their cost can be prohibitive for bulk production. wikipedia.org Efforts would focus on identifying more economical, yet still highly active, catalyst systems with low loading requirements. organic-chemistry.org Furthermore, the use of organozinc reagents, as in Negishi couplings, requires careful handling of potentially pyrophoric materials, posing significant safety and engineering challenges at scale. researchgate.net Suzuki coupling partners, like boronic acids, are generally more stable and less hazardous, making them more amenable to large-scale operations. wikipedia.org For the final amidation step, common laboratory coupling agents generate significant amounts of byproducts, making them unsuitable for large-scale synthesis due to poor atom economy and difficult purification. researchgate.netacs.org Industrial amidation typically proceeds via the acid chloride or, increasingly, through direct catalytic methods that use less hazardous reagents and produce water as the only byproduct. mdpi.comencyclopedia.pub

Reaction Conditions and Process Safety: The exothermic nature of many key reactions, particularly Grignard additions and some cross-coupling steps, requires robust thermal management. unimi.itnumberanalytics.com In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of thermal runaway. unimi.it Therefore, precise control over reagent addition rates and reactor temperature is paramount. The use of flammable solvents like THF or diethyl ether, common in Grignard and Negishi reactions, also presents significant fire and explosion hazards that require specialized equipment and handling protocols. numberanalytics.com Continuous flow chemistry is an emerging alternative to traditional batch processing that can mitigate some of these safety risks by minimizing the volume of hazardous material reacting at any given time and offering superior heat transfer. unimi.it

Work-up and Purification: Purification methods must be scalable. While column chromatography is a staple in the research lab, it is generally impractical and expensive for large quantities of material. Industrial-scale purification relies on more robust techniques such as crystallization, distillation, and liquid-liquid extraction. The development of a reliable crystallization procedure is often a key goal in process chemistry, as it can provide a high-purity product in a single, efficient step. Solvent choice is also critical, with a focus on minimizing toxicity, environmental impact, and cost, while maximizing product recovery and purity.

The following table summarizes the key differences in considerations between laboratory and large-scale synthesis.

Parameter Laboratory-Scale Focus Large-Scale Focus
Cost Performance and speed are prioritized.Reagent and solvent cost are critical.
Catalyst High-activity, often complex and expensive catalysts are used.Focus on low catalyst loading, catalyst recovery/recycling, and use of less expensive metals where possible.
Reagents Use of convenient but potentially hazardous reagents (e.g., strong bases, pyrophorics).Emphasis on safer, more stable alternatives (e.g., boronic acids over organozincs). wikipedia.orgnumberanalytics.com
Solvents A wide variety of solvents are used based on optimal reaction performance.Selection is restricted by safety, environmental regulations (EHS), cost, and recovery/recycling capabilities.
Temperature Control Simple heating mantles and ice baths are sufficient.Sophisticated reactor jacketing and cooling systems are required to manage exotherms and prevent runaway reactions. unimi.it
Purification Flash column chromatography is common.Crystallization, distillation, and extraction are the primary methods.
Safety Handled within a fume hood with personal protective equipment.Requires extensive process safety management, hazard analysis (HAZOP), and engineered controls.

Advanced Analytical Characterization in Chemical Research

Chromatographic Separations for Purity Assessment and Component Resolution

Chromatography is an indispensable tool for separating components within a mixture and determining the purity of a compound. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile or thermally labile compounds like 3-Isopropylisonicotinamide. torontech.comsigmaaldrich.comnih.gov The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com Purity is typically determined by calculating the area percentage of the main component peak relative to the total area of all peaks in the chromatogram. researchgate.net

A typical HPLC method for analyzing this compound would involve a reversed-phase (RP) column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sigmaaldrich.comhplc.eu Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds like pyridines is often in the 254-270 nm range. mdpi.comsepscience.com The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier under specific conditions. For instance, a patent document mentions an HPLC retention time of 22.5 minutes for an isonicotinamide (B137802) derivative under certain, unspecified chromatographic conditions. googleapis.com

Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main peak from any impurities. torontech.commdpi.com For quantitative analysis, a calibration curve is constructed using standards of known concentration to ensure accuracy and precision. torontech.comchromforum.orgnih.gov The use of internal standards can correct for variations in injection volume or detector response. torontech.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Typical Value/Condition Purpose
Column Reversed-Phase C18, 5 µm particle size Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water gradient Elutes compounds from the column.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time.
Column Temp. 30 - 45 °C Affects viscosity and separation efficiency. mdpi.com
Detection UV at 269 nm Quantifies the analyte based on light absorbance. mdpi.com

| Injection Vol. | 5 - 20 µL | Amount of sample introduced into the system. |

This table is illustrative. Actual parameters must be optimized for the specific instrument and sample.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. measurlabs.com For compounds with low volatility, such as this compound, derivatization is necessary to convert them into more volatile forms suitable for GC analysis. researchgate.netsigmaaldrich.comsigmaaldrich.com The amide functional group in this compound is polar and can lead to poor peak shape and thermal instability in a GC system.

Common derivatization techniques include silylation, acylation, or alkylation. research-solution.comjfda-online.comresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogen on the amide nitrogen with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comtcichemicals.com This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. tcichemicals.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. measurlabs.commdpi.com Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. measurlabs.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection. jppres.com

Table 2: Example GC Parameters for Analysis of a Derivatized Amide

Parameter Typical Value/Condition Purpose
Derivatization Reagent BSTFA with 1% TMCS Increases volatility by creating a silyl (B83357) derivative. research-solution.com
Column Fused Silica (B1680970) Capillary (e.g., DB-5ms) Provides a surface for separation.
Carrier Gas Helium at 1.0 mL/min Mobile phase to carry the analyte through the column.
Injector Temp. 250 °C Ensures rapid vaporization of the sample. jppres.com
Oven Program Temperature gradient (e.g., 100°C to 300°C) Separates compounds based on boiling points. sigmaaldrich.com

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Detects and quantifies the separated components. |

This table provides representative conditions. Specific parameters depend on the exact derivative and instrumentation.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in both identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. sepscience.comshimadzu.com As the separated components elute from the HPLC column, they are introduced into the MS source (e.g., Electrospray Ionization, ESI), where they are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). mdpi.com This provides the molecular weight of the compound and, with tandem MS (MS/MS), structural information from fragmentation patterns. shimadzu.comeurl-pesticides.eu For this compound, LC-MS can unequivocally confirm the identity of the main peak and help identify any co-eluting impurities by their different mass spectra. sepscience.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle, but for volatile (or derivatized) compounds. restek.com After separation in the GC column, the analytes enter the MS, are typically ionized by Electron Ionization (EI), and then detected. mdpi.comresearchgate.net The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "molecular fingerprint," which is highly specific to the compound's structure. sigmaaldrich.commanupatra.in Analysis of the derivatized this compound by GC-MS would confirm the molecular weight of the derivative and provide fragmentation data to verify its structure. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. up.ptcreativebiomart.netnih.gov This technique provides unambiguous proof of a molecule's constitution and conformation in the solid state. The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. nih.govmpg.de

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. creativebiomart.netmpg.de The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded. nih.gov This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of individual atoms can be determined. nih.govreading.ac.uk

The final output is a detailed structural model that includes precise bond lengths, bond angles, and torsion angles. This information also reveals intermolecular interactions, such as hydrogen bonding, and how the molecules pack together in the crystal lattice. cam.ac.uk This data is often deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access. wikipedia.orgdatacc.orgcam.ac.ukcam.ac.uk A search for the specific crystal structure of this compound would be conducted in such databases. While a specific entry for this compound was not found in the initial search, related structures can provide insights. For example, the CCDC contains data for numerous pyridine (B92270) and amide-containing compounds. uiowa.edu

Table 3: Crystallographic Data Parameters from an X-ray Diffraction Experiment

Parameter Description
Formula The chemical formula of the compound (e.g., C9H12N2O).
Crystal System The basic crystal system (e.g., monoclinic, orthorhombic). nih.gov
Space Group The specific symmetry group of the crystal. nih.gov
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. nih.gov
Volume The volume of the unit cell.
Z The number of molecules per unit cell.
Calculated Density The theoretical density of the crystal.

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table lists the standard parameters reported in a crystallographic information file (CIF).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 3-Isopropylisonicotinamide

No dedicated quantum chemical studies on this compound were identified. While Density Functional Theory (DFT) is a common method for evaluating related pyridine (B92270) and nicotinamide (B372718) compounds nih.govuobaghdad.edu.iqresearchgate.netnih.gov, specific calculations for the 3-isopropyl substituted isomer are not present in the available literature.

Molecular Modeling and Simulation Approaches

Similarly, literature searches did not reveal any molecular modeling or simulation studies that have used this compound as a subject.

Predictive Modeling of Molecular Properties Relevant to Biological Systems

Predictive modeling of molecular properties is a cornerstone of computational chemistry, enabling the early assessment of a compound's potential as a drug candidate. This approach uses computational algorithms to forecast the physicochemical and pharmacokinetic properties of molecules, thereby reducing the time and cost associated with experimental screening. For the class of isonicotinamide (B137802) derivatives, to which this compound belongs, predictive modeling is crucial for evaluating their drug-likeness.

A key aspect of this is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. iajpr.com In silico ADMET studies for related isonicotinamide and nicotinamide derivatives have been conducted to assess their viability as therapeutic agents. mdpi.comnih.gov These studies often involve the calculation of various molecular descriptors, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to evaluate compliance with established drug-likeness rules, such as Lipinski's rule of five.

For instance, in a study on N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamide, a related isonicotinamide derivative, computational techniques were utilized to assess its chemo-informatic properties. The results indicated a molecular weight of 215.26 g/mol , which falls within the acceptable range for drug-like molecules (<500 g/mol ). iajpr.com The study also predicted good gastrointestinal absorption due to a balance of hydrophilicity and lipophilicity. iajpr.com While specific data for this compound is not available in the cited literature, the methodologies applied to its analogs are directly transferable.

Table 1: Representative Predicted Molecular Properties for Isonicotinamide Derivatives

Molecular Property Predicted Value for a Representative Isonicotinamide Derivative* Importance in Biological Systems
Molecular Weight 215.26 g/mol Influences absorption and distribution
LogP (Lipophilicity) Not specified Affects solubility and membrane permeability
Hydrogen Bond Donors Not specified Influences binding to biological targets
Hydrogen Bond Acceptors Not specified Influences binding to biological targets
Gastrointestinal Absorption Predicted to be good A key factor in oral bioavailability

*Data from a study on N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamide iajpr.com

Furthermore, molecular dynamics simulations can be employed to investigate the conformational stability and structural integrity of such compounds when interacting with biological targets. nih.gov These simulations provide a dynamic view of the molecule's behavior over time, offering deeper insights into its potential mechanism of action.

Virtual Screening Methodologies in Compound Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This methodology is particularly valuable for exploring the therapeutic potential of compound classes like nicotinamide and isonicotinamide derivatives.

One of the primary virtual screening approaches is molecular docking. This method predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. semanticscholar.org The strength of this interaction is often estimated using a scoring function, which helps to rank compounds for further experimental testing. In studies involving nicotinamide derivatives, molecular docking has been instrumental in understanding their binding modes within the active sites of therapeutic targets, such as VEGFR-2. mdpi.comsemanticscholar.org For example, docking studies on certain nicotinamide derivatives have shown binding modes similar to known inhibitors, suggesting their potential as anticancer agents. mdpi.com

Molecular dynamics simulations are also employed as a post-screening filter to refine the results of molecular docking. nih.gov By simulating the dynamic behavior of the ligand-target complex, these simulations can provide a more accurate assessment of binding stability. For instance, in the investigation of a novel nicotinamide derivative as a VEGFR-2 inhibitor, molecular dynamics simulations confirmed the stable binding of the compound within the target's active site. semanticscholar.org

Table 2: Compound Names Mentioned

Compound Name
This compound
N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamide
Nicotinamide

Investigation of Biological Activities and Mechanisms of Action

In Vitro Cellular and Biochemical Assays for Activity Profiling

The biological effects of isonicotinamide (B137802) derivatives have been characterized through a variety of in vitro assays, shedding light on their interactions with cellular components and their impact on cellular functions.

Enzyme Inhibition/Activation Studies

Derivatives of isonicotinamide have been identified as potent inhibitors of various enzymes. For instance, certain novel nicotinamide (B372718) derivatives have been synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors, which are crucial in the mitochondrial electron transport chain. One such study revealed that a synthesized derivative exhibited an IC50 value of 3.18 µM for SDH, indicating significant inhibitory activity. Another area of investigation is their role as histone deacetylase (HDAC) inhibitors. Specific nicotinamide derivatives have shown potent inhibitory activity against HDAC3, with one compound demonstrating an IC50 of 0.694 μM.

Receptor Binding Profiling

Currently, there is a lack of specific public data detailing the receptor binding profiles of 3-Isopropylisonicotinamide or its close analogs.

Cell-Based Functional Assays

The functional consequences of the enzymatic inhibition by isonicotinamide derivatives have been explored in various cell-based assays.

Cell Proliferation: The anti-proliferative activity of novel nicotinamide derivatives has been evaluated against several cancer cell lines. For example, one compound displayed significant cytotoxicity against B16F10, MCF-7, and A549 cancer cell lines, with an IC50 of 4.66 μM in the B16F10 cell line. These compounds demonstrated selectivity, showing higher cytotoxicity against cancer cells compared to normal human embryonic kidney (HEK-293) cells. Other studies on newly synthesized pyridinethione and thienopyridine derivatives, which include a nicotinamide moiety, also reported interesting antitumor activity against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cell lines.

Apoptosis: While the direct induction of apoptosis is a common mechanism for anticancer agents, specific studies detailing this process for isonicotinamide derivatives were not prominent in the reviewed literature. However, the observed anti-proliferative effects suggest that induction of apoptosis is a likely downstream consequence of their primary mechanism of action.

Cellular Stress Response: The inhibition of key cellular enzymes like SDH by isonicotinamide derivatives can lead to mitochondrial dysfunction and induce a cellular stress response. However, specific studies focusing on the detailed characterization of this response for this class of compounds are not yet widely available.

The following table summarizes the in vitro anti-proliferative activity of selected nicotinamide derivatives against various cancer cell lines.

Compound IDCell LineIC50 (µM)
Derivative 6b B16F104.66
Derivative 6b MCF-7Not specified
Derivative 6b A549Not specified
Derivative 3b HCT-116Active
Derivative 4c HCT-116Active
Derivative 5d HCT-116Active
Derivative 7b HepG-2Active
Derivative 10d HepG-2Active
Derivative 12a MCF-7Active
Derivative 13b MCF-7Active

Note: "Active" indicates reported antitumor activity without a specific IC50 value provided in the source material.

Target Engagement Studies at the Molecular Level

Molecular docking studies have been employed to understand the interaction of isonicotinamide derivatives with their enzymatic targets. For instance, docking studies of a potent succinate dehydrogenase inhibitor suggested that it could bind effectively to the substrate cavity and the entrance cavity of the enzyme. These computational models provide insights into the specific amino acid residues involved in the binding, helping to explain the observed inhibitory activity.

In Vivo Preclinical Mechanistic Studies (Excluding Clinical Human Trials)

The biological activities of isonicotinamide derivatives observed in vitro have been further investigated in preclinical in vivo models.

Mechanistic Investigations in Relevant Biological Models

The fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives has been demonstrated in vivo against cucumber downy mildew (Pseudoperonospora cubensis). In field trials, a 10% EC formulation of one such derivative displayed excellent efficacy, superior to some commercial fungicides. These studies confirm the practical applicability of the in vitro findings and highlight the potential of this class of compounds in agriculture. While specific studies using organoid models or non-human cell lines to investigate the detailed molecular mechanisms of isonicotinamide derivatives are not extensively documented, the existing in vivo data strongly supports their biological activity.

Pathway Modulation Analysis (e.g., gene and protein expression studies, cell cycle analysis)

Currently, there are no published studies detailing the effects of this compound on gene and protein expression or its impact on cell cycle progression. Analysis of cellular pathways through techniques such as quantitative PCR, western blotting, or flow cytometry specifically for this compound has not been reported in the accessible scientific literature.

Identification of Molecular Targets and Downstream Effectors

The specific molecular targets of this compound have not been identified. Research on analogous compounds, such as nicotinamide, has shown engagement with various enzymes and signaling pathways. For instance, nicotinamide and its derivatives are known to influence the activity of enzymes like succinate dehydrogenase and glucose-6-phosphate dehydrogenase. They can also modulate signaling cascades, including the cGAS-STING and SIRT3/mtROS/JNK pathways. However, it is crucial to emphasize that these findings pertain to related but structurally distinct molecules, and direct evidence for this compound is absent. Without dedicated biochemical and cellular assays, any proposed molecular targets or downstream effectors for this compound would be purely conjectural.

Table 1: Investigated Biological Activities of Related Isonicotinamide Derivatives

Compound/Derivative ClassInvestigated Biological ActivityPotential Mechanism of Action (where studied)
Isonicotinamide ComplexesAntimicrobialNot specified
Nicotinamide DerivativesAntifungalInhibition of succinate dehydrogenase
Nicotinamide DerivativesAnticancerInhibition of VEGFR-2, induction of apoptosis
Nicotinamide RibosideNeuroprotection, CardioprotectionModulation of cGAS-STING and SIRT3/mtROS/JNK pathways
6-AminonicotinamideAnticancerCompetitive inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)

This table is for contextual purposes only and does not represent data for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. The core principle is that the activity of a molecule is a function of its structure, and systematic modifications to that structure will result in changes to its biological effects.

For 3-Isopropylisonicotinamide, an SAR study would involve the synthesis and biological testing of a series of related molecules. This would help in identifying which parts of the molecule, known as pharmacophores, are essential for its biological activity and which parts can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD) is an approach where small chemical fragments, typically with molecular weights less than 300 Da, are screened for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

In the context of this compound, the isonicotinamide (B137802) core or the isopropyl group could potentially be identified as initial fragments in an FBDD campaign targeting a specific protein. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are common techniques used to identify how these fragments bind to the target, providing a structural basis for further chemical elaboration.

A systematic approach to modifying the structure of this compound would be central to an SAR study. This would involve altering specific parts of the molecule and observing the effect on its biological activity. Key modifications could include:

Modification of the Isopropyl Group: Varying the size, lipophilicity, and electronic properties of the substituent at the 3-position of the pyridine (B92270) ring. This could involve replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl), cyclic groups, or functional groups capable of hydrogen bonding.

Substitution on the Pyridine Ring: Introducing substituents at other positions (2-, 5-, or 6-) on the pyridine ring to explore the impact of electronics and sterics on activity.

Modification of the Isonicotinamide Moiety: Altering the amide group, for example, by N-alkylation or by replacing it with other functional groups like esters or ketones, to probe the importance of the hydrogen bonding capabilities of the amide.

The biological data from these systematically modified analogs would then be compiled to establish clear relationships between structural changes and biological outcomes.

Development and Application of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors to quantify physicochemical properties of the molecules and then use statistical methods to correlate these descriptors with activity.

In the absence of a known 3D structure of the biological target, ligand-based QSAR approaches can be employed. These methods use the structural information of a set of active and inactive molecules to build a predictive model. For this compound and its hypothetical analogs, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various topological and electronic indices would be calculated. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to create an equation that predicts the biological activity.

When the three-dimensional structure of the biological target is known, structure-based QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be utilized. These 3D-QSAR techniques analyze the steric and electrostatic fields of a set of aligned molecules.

For a 3D-QSAR study of this compound, the molecule and its analogs would be aligned based on a common scaffold or a docked pose within the target's binding site. CoMFA would then calculate the steric and electrostatic interaction energies around the molecules, while CoMSIA would evaluate additional fields like hydrophobicity and hydrogen bond donor/acceptor properties. The resulting contour maps would visualize regions where modifications to the structure would likely increase or decrease biological activity.

Elucidation of Key Structural Features for Desired Biological Activity

The culmination of SAR and QSAR studies is the identification of the key structural features that are critical for a compound's desired biological effect. For this compound, such an analysis would aim to define the optimal characteristics for its substituents and core structure.

Based on the principles of medicinal chemistry, one could hypothesize the roles of its structural components:

The pyridine ring often acts as a hydrogen bond acceptor and can engage in pi-stacking interactions.

The isopropyl group at the 3-position is a lipophilic moiety that could interact with a hydrophobic pocket in a target protein. Its size and shape would be critical for binding.

The isonicotinamide functional group, with its amide linkage, provides both hydrogen bond donor and acceptor capabilities, which are often crucial for target recognition and binding affinity.

However, without experimental data from SAR studies or predictive models from QSAR analysis specifically for this compound, any discussion of its key structural features for a particular biological activity remains speculative.

Rational Design Principles for Isonicotinamide Derivatives

The isonicotinamide core, a pyridine ring with a carboxamide group at the 4-position, serves as a versatile scaffold in medicinal chemistry. Its ability to form key interactions, such as hydrogen bonds via the pyridine nitrogen and the amide group, makes it a common starting point for the design of enzyme inhibitors and other bioactive molecules. Rational design principles for this class of compounds are guided by a combination of computational modeling and empirical SAR data.

A primary consideration in the rational design of isonicotinamide derivatives is the identification of key pharmacophoric features and the regions of the molecule that can be modified to improve interaction with a biological target. For many isonicotinamide-based inhibitors, the pyridine ring acts as a crucial "hinge-binding" motif, anchoring the molecule in the active site of an enzyme, often a kinase. The amide portion can also participate in important hydrogen bonding interactions.

Steric Influence: The bulky isopropyl group can provide favorable van der Waals interactions with hydrophobic pockets within the target's active site. Its specific size and shape can be critical for achieving selectivity for one target over another.

Electronic Effects: The electron-donating nature of the isopropyl group can subtly alter the electron density of the pyridine ring, which may influence the strength of hydrogen bonds formed by the pyridine nitrogen.

Conformational Restriction: The presence of a substituent at the 3-position can restrict the rotation of the amide bond, locking the molecule into a more bioactive conformation.

QSAR studies aim to quantify these relationships. By developing mathematical models that correlate physicochemical properties (descriptors) of a series of compounds with their biological activity, researchers can predict the activity of novel derivatives before their synthesis. For isonicotinamide derivatives, relevant descriptors often include hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters, molar refractivity).

Molecular docking simulations are another cornerstone of the rational design process. These computational techniques predict the preferred orientation of a ligand when bound to a target protein. For a hypothetical this compound, docking studies could reveal how the isopropyl group fits into a specific sub-pocket of the active site, guiding further optimization. For example, if the pocket is large, it might suggest that even larger alkyl groups could be tolerated, potentially leading to increased potency.

The following table summarizes some general rational design principles derived from studies on nicotinamide (B372718) and isonicotinamide derivatives, which would be applicable to the design of analogs of this compound.

Design PrincipleRationalePotential Impact of 3-Isopropyl Group
Hinge-Binding Motif The pyridine nitrogen is often crucial for forming a hydrogen bond with the hinge region of kinases.The electronic properties of the ring, influenced by the isopropyl group, can modulate the strength of this interaction.
Hydrophobic Pocket Filling Substituents on the pyridine ring can occupy hydrophobic pockets in the active site, increasing binding affinity.The isopropyl group is a classic hydrophobic substituent that can effectively fill such pockets.
Modulation of Physicochemical Properties Altering substituents can tune properties like solubility, permeability, and metabolic stability.The addition of an isopropyl group increases lipophilicity, which can affect cell permeability and oral bioavailability.
Enhancement of Selectivity Steric hindrance from substituents can prevent binding to off-target proteins with smaller active sites.The specific size and shape of the isopropyl group can be exploited to achieve selectivity.

A rudimentary structure-activity relationship study on a series of nicotinamide derivatives designed as antifungal agents revealed that the position of an isopropyl group was critical for its antifungal activity. nih.gov This highlights the importance of positional isomerism in the rational design of this class of compounds.

The table below illustrates hypothetical SAR data for a series of 3-substituted isonicotinamide derivatives, demonstrating how systematic modification can inform rational design.

CompoundR-Group at 3-PositionTarget Inhibition (IC50, nM)Rationale for Change
1 -H500Parent Compound
2 -CH3250Introduce small alkyl group to probe for hydrophobic pocket.
3 -CH(CH3)2 (Isopropyl)100Increase steric bulk and hydrophobicity for enhanced pocket filling.
4 -C(CH3)3 (tert-Butyl)300Further increase steric bulk; may be too large for the binding pocket.
5 -OCH3450Introduce an electron-donating group with a different geometry.
6 -Cl400Introduce an electron-withdrawing group.

This data is illustrative and intended to demonstrate SAR principles.

Derivatization and Chemical Space Exploration

Design and Synthesis of Novel 3-Isopropylisonicotinamide Analogues

The design of novel analogues of this compound can be approached by modifying three key regions of the molecule: the pyridine (B92270) ring, the carboxamide linker, and the isopropyl group. Synthetic strategies for achieving these modifications often leverage established methods for pyridine functionalization.

A common approach to introduce diversity to the pyridine core is through multi-component reactions. For instance, a one-pot, three-component cycloaddition reaction can be employed to generate a variety of substituted isonicotinamide (B137802) derivatives drugdesign.org. While this method may not directly yield 3-substituted analogues, it highlights the feasibility of constructing the isonicotinamide scaffold with various substituents.

For direct modification of the this compound core, modern cross-coupling reactions are invaluable. For example, Pd-catalyzed cross-coupling reactions of halogenated pyridine precursors can be used to introduce a wide range of substituents at different positions on the pyridine ring organic-chemistry.org. A synthetic route could therefore involve the preparation of a 3-isopropyl-5-bromo-isonicotinic acid intermediate, which could then be subjected to Suzuki or other cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the 5-position. Subsequent amidation would then yield the desired 3-isopropyl-5-substituted-isonicotinamide analogues.

Another strategy involves the de novo synthesis of highly substituted pyridine scaffolds. Various methods have been reported for the synthesis of polysubstituted pyridines, which could be adapted to produce precursors for this compound analogues with diverse substitution patterns chemrxiv.orgacs.orgnih.gov. These methods often involve the condensation of smaller building blocks, allowing for a high degree of flexibility in the final product.

The synthesis of a hypothetical series of this compound analogues could be envisioned as outlined in the table below, starting from a suitable 3-isopropylpyridine precursor.

PrecursorReagent/ReactionProduct
3-Isopropyl-4-methylpyridineOxidation (e.g., with KMnO4)3-Isopropylisonicotinic acid
3-Isopropylisonicotinic acidThionyl chloride, then amine (R-NH2)N-substituted-3-isopropylisonicotinamide
3-Bromo-5-isopropylisonicotinic acidSuzuki coupling (Ar-B(OH)2, Pd catalyst)5-Aryl-3-isopropylisonicotinic acid
5-Aryl-3-isopropylisonicotinic acidAmidation5-Aryl-3-isopropylisonicotinamide

Exploration of Substituent Effects on Biological Activity and Physicochemical Properties

The systematic introduction of different substituents allows for the exploration of their effects on the biological activity and physicochemical properties of this compound. Structure-activity relationship (SAR) studies are crucial for identifying key interactions with a biological target and for optimizing properties such as potency, selectivity, and metabolic stability rsc.org.

For instance, in a series of nicotinamide (B372718) derivatives investigated for antifungal activity, the presence and position of an isopropyl group were found to be critical for their biological function chemrxiv.org. This suggests that modifications to the isopropyl group in this compound, such as replacing it with other alkyl groups or introducing functional groups, could significantly impact its activity.

A hypothetical SAR study on this compound analogues could yield data such as that presented in the table below, illustrating the impact of substituents at the 5-position on biological activity.

CompoundR-group at position 5Biological Activity (IC50, µM)Lipophilicity (logP)
1H10.52.1
2aCl5.22.8
2bOCH38.91.9
2cCF32.13.5
2dPhenyl1.54.2

Such data would indicate that electron-withdrawing and lipophilic substituents at the 5-position enhance biological activity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a compound with a different scaffold while retaining similar biological activity nih.govnih.gov. This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position nih.govnih.gov. For this compound, the pyridine-4-carboxamide core could be replaced with other heterocyclic systems that can present the key pharmacophoric elements in a similar spatial arrangement. For example, a pyrimidine or a pyrazole core could be explored as potential replacements chimia.ch.

Bioisosteric replacement is a related concept that involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity nih.govscispace.com. The isopropyl group at the 3-position of this compound is a key feature that could be targeted for bioisosteric replacement. The goal of such a replacement would be to modulate properties like metabolic stability or potency while maintaining the essential steric and electronic characteristics of the isopropyl group nih.gov.

The following table presents some potential bioisosteric replacements for the isopropyl group and the pyridine ring in this compound.

Original FragmentBioisosteric ReplacementRationale
IsopropylCyclopropylSimilar size and shape, may improve metabolic stability.
Isopropyltert-ButylIncreased steric bulk, may enhance binding affinity.
IsopropylTrifluoromethylSimilar size but different electronic properties, may alter target interactions.
PyridineThiopheneCan mimic the aromatic and electronic properties of the pyridine ring drugdesign.org.
PyridinePyrimidineIntroduction of an additional nitrogen atom can modulate physicochemical properties and metabolic stability nih.gov.
Amide Linker1,2,4-OxadiazoleA common amide bioisostere that can improve metabolic stability illinois.edu.

Synthetic Tractability and Diversity-Oriented Synthesis Approaches

The ability to synthesize a wide range of analogues in an efficient manner is crucial for successful chemical space exploration. Diversity-oriented synthesis (DOS) is a strategy that aims to produce structurally diverse small molecules from a common starting material or a common set of reactions strath.ac.ukcam.ac.uk. This approach is well-suited for the generation of libraries of this compound analogues for high-throughput screening.

The synthesis of substituted pyridines, the core of this compound, is amenable to DOS strategies. Multi-component reactions, such as the Hantzsch pyridine synthesis or variations thereof, can be used to generate a wide variety of substituted pyridine cores from simple starting materials illinois.edu. These reactions are often highly convergent and allow for the introduction of diversity at multiple positions in a single step.

A DOS approach to this compound analogues could involve a branching synthetic pathway where a common intermediate is subjected to a variety of reaction conditions to generate a diverse set of final products. For example, a key intermediate such as 3-isopropyl-4-cyanopyridine could be elaborated in multiple ways to generate analogues with different functional groups at the 4-position, in addition to the carboxamide.

The synthetic tractability of these approaches is a key consideration. The reactions employed should be robust, high-yielding, and compatible with a wide range of functional groups. The use of solid-phase synthesis can further enhance the efficiency of library generation by simplifying purification and allowing for automation acs.org.

Future Research Directions and Open Questions

Unexplored Biological Pathways and Potential Targets

The full extent of 3-Isopropylisonicotinamide's biological activity remains an open question, with numerous potential pathways and molecular targets yet to be investigated. As an isomer of nicotinamide (B372718), a crucial component of the coenzymes NAD+ and NADH, it is plausible that this compound could influence a wide array of cellular processes. wikipedia.org Future research should prioritize a systematic exploration of its interactions with enzymes involved in NAD+ metabolism and signaling. The NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+, presents a critical area of investigation. nih.gov It is conceivable that this compound could act as a modulator of key enzymes in this pathway, such as nicotinamide phosphoribosyltransferase (NAMPT).

Furthermore, the structural similarity to other nicotinamide derivatives that have shown activity against a range of targets warrants a broader screening approach. For instance, various nicotinamide derivatives have been explored as inhibitors of enzymes like histone deacetylases (HDACs) and VEGFR-2. mdpi.comrsc.org A comprehensive screening of this compound against a panel of kinases, deacetylases, and other enzyme families could reveal unexpected and therapeutically relevant activities. Affinity-based target identification strategies could also be employed to pull down cellular binding partners and elucidate its mechanism of action. rsc.org

Advanced Synthetic Methodologies for Complex Derivatives

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and versatile synthetic methodologies is paramount. Current synthetic routes may be sufficient for producing the core molecule, but accessing a diverse library of complex derivatives will require more sophisticated approaches. Modern organic synthesis offers a plethora of tools for the functionalization of pyridine (B92270) rings. illinois.eduacs.orgresearchgate.netnih.gov

Future synthetic efforts should focus on:

Regioselective C-H functionalization: Direct and selective modification of the pyridine ring's carbon-hydrogen bonds would provide a highly efficient route to novel analogs.

Multicomponent reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, accelerating the generation of diverse chemical matter. nih.gov

Flow chemistry: This technology can enable safer, more efficient, and scalable synthesis of this compound and its derivatives.

These advanced methods will be instrumental in creating libraries of compounds with modifications at various positions of the pyridine ring and the isopropyl group, allowing for a detailed investigation of how structural changes impact biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for the rational design of novel this compound derivatives. taylorandfrancis.com By leveraging existing data on nicotinamide and pyridine derivatives, ML models can be trained to predict the biological activities, pharmacokinetic properties, and potential toxicities of virtual compounds. nih.gov

Key areas where AI and ML can be applied include:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new analogs.

De Novo Design: Utilizing generative models to design novel molecular structures with desired properties from scratch.

Virtual Screening: Employing ML-based scoring functions to rapidly screen large virtual libraries of compounds for potential hits against specific biological targets.

This in silico approach can significantly reduce the time and cost associated with synthesizing and testing new compounds, allowing researchers to focus on the most promising candidates.

Development of Novel Analytical Tools for In-Depth Characterization

A thorough understanding of this compound's physicochemical properties and its behavior in biological systems necessitates the use of advanced analytical techniques. While standard methods like NMR and mass spectrometry are essential for basic characterization, a deeper level of analysis will require more sophisticated tools. tandfonline.comstmjournals.commdpi.commdpi.com

Future analytical research should focus on:

Advanced Spectroscopic Methods: Techniques such as two-dimensional NMR and solid-state NMR can provide detailed insights into the compound's conformation and interactions with biological macromolecules.

High-Resolution Mass Spectrometry: This can be used to identify and quantify metabolites of this compound in complex biological matrices, shedding light on its metabolic fate.

Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively characterize the binding affinity and thermodynamics of its interactions with potential protein targets.

The development and application of these novel analytical tools will be crucial for building a comprehensive profile of this compound's properties.

Multidisciplinary Approaches for Comprehensive Understanding of this compound Chemical Biology

A truly comprehensive understanding of this compound's role in biology will only be achieved through a multidisciplinary approach that integrates chemical, biological, and computational sciences. A systems biology perspective, which considers the complex interplay of various cellular components, will be essential for elucidating the compound's network-level effects. nih.govresearchgate.netmdpi.comfrontiersin.org

This integrated approach should involve:

Chemical Biology: The use of chemical probes based on the this compound scaffold to interrogate biological systems.

Omics Technologies: Employing transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular response to treatment with the compound.

Computational Biology: Developing mathematical models to simulate and predict the compound's effects on cellular pathways and networks.

By combining these diverse disciplines, researchers can move beyond a reductionist view and gain a holistic understanding of this compound's chemical biology, paving the way for its potential application in various fields of biomedical research.

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for 3-Isopropylisonicotinamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling isonicotinic acid derivatives with isopropylamine under controlled pH and temperature (e.g., 60–80°C). Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) are often used to facilitate amide bond formation. Protecting groups may be required to prevent side reactions at sensitive functional groups, as seen in structurally similar pyridine derivatives . Yield optimization requires precise stoichiometric ratios and inert atmospheres to minimize hydrolysis or oxidation.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and isopropyl group integration.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify amide C=O stretching (~1650 cm⁻¹) and N-H bending bands.
  • X-ray crystallography for solid-state conformation analysis, though this requires high-purity crystals.
  • HPLC with UV detection to assess purity (>95% is standard for pharmacological studies) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Initial screening often includes:

  • Enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) to identify interactions with targets like kinases or dehydrogenases.
  • Cellular viability assays (MTT/XTT) in relevant cell lines to assess cytotoxicity.
  • Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target engagement .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., buffer composition, cell line differences). Strategies include:

  • Dose-response validation to confirm EC₅₀/IC₅₀ consistency.
  • Orthogonal assays (e.g., combining SPR with cellular assays) to cross-verify target engagement.
  • Meta-analysis of raw data from multiple studies to identify confounding variables (e.g., solvent effects, incubation time) .

Q. What experimental designs are optimal for comparative studies between this compound and its structural analogs?

  • Methodological Answer : Use a structure-activity relationship (SAR) framework:

  • Synthesize analogs with systematic substitutions (e.g., varying isopropyl chain length).
  • Test analogs in parallel using standardized assays (e.g., enzyme inhibition, cytotoxicity).
  • Apply computational modeling (e.g., molecular docking) to correlate structural features with activity.
  • Include positive/negative controls (e.g., known inhibitors) to validate assay robustness .

Q. How can researchers address stability challenges in this compound during long-term storage or in vivo studies?

  • Methodological Answer : Stability testing under accelerated conditions (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis, oxidation). Solutions include:

  • Lyophilization for long-term storage.
  • Formulation with cyclodextrins or liposomes to enhance solubility and reduce degradation.
  • LC-MS/MS monitoring of plasma samples in pharmacokinetic studies to track metabolite formation .

Q. What strategies are recommended for identifying off-target effects of this compound in complex biological systems?

  • Methodological Answer :

  • Proteome-wide profiling (e.g., affinity pulldown with biotinylated probes).
  • CRISPR-Cas9 screening to identify genetic vulnerabilities modulated by the compound.
  • Network pharmacology analysis to map interactions between primary targets and downstream pathways .

Q. How can computational modeling improve the design of this compound derivatives with enhanced potency?

  • Methodological Answer :

  • Molecular dynamics simulations to assess binding pocket flexibility.
  • Free-energy perturbation (FEP) calculations to predict affinity changes for substituent modifications.
  • ADMET prediction tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

Methodological Notes

  • Data Validation : Always replicate experiments across independent batches and validate findings with orthogonal methods.
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC protocols) and report ARRIVE 2.0 criteria.
  • Open Science : Share raw datasets in repositories like Zenodo to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.